molecular formula C14H10BrN5OS B5960928 4-bromo-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

4-bromo-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B5960928
M. Wt: 376.23 g/mol
InChI Key: CPXNIVXCOYQNGT-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-bromo-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol” is a complex organic molecule. It contains several functional groups including a bromophenol, a mercapto-triazole, and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The bromophenol group could undergo nucleophilic substitution reactions, while the mercapto-triazole group could participate in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

Target of Action

The primary targets of 4-bromo-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol are the enzymes alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially regulate blood glucose levels, making it a potential candidate for antidiabetic therapy .

Mode of Action

The compound interacts with its targets by binding to the active sites of the alpha-amylase and alpha-glucosidase enzymes . This binding inhibits the enzymes’ ability to break down complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream . The compound’s effectiveness as an inhibitor was demonstrated in molecular docking studies, where it showed a higher binding energy than the standard drug, Acarbose .

Biochemical Pathways

The inhibition of alpha-amylase and alpha-glucosidase affects the carbohydrate digestion pathway. Normally, these enzymes break down complex carbohydrates into simple sugars that can be absorbed into the bloodstream. By inhibiting these enzymes, the compound reduces the rate of carbohydrate digestion, leading to a slower and more controlled release of glucose into the bloodstream . This can help regulate blood glucose levels, particularly after meals.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels. By inhibiting alpha-amylase and alpha-glucosidase, the compound slows down the breakdown of carbohydrates, leading to a more gradual increase in blood glucose levels after meals . This can help manage postprandial hyperglycemia, a common issue in individuals with diabetes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in medicine or materials science. Further studies could also explore its synthesis, properties, and reactivity .

Properties

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5OS/c15-11-3-4-12(21)10(6-11)8-17-20-13(18-19-14(20)22)9-2-1-5-16-7-9/h1-8,21H,(H,19,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXNIVXCOYQNGT-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.